1-bromo-3-phenoxypropan-2-one
Description
1-Bromo-3-phenoxypropan-2-one is an α-brominated ketone with a phenoxy substituent at the third carbon position. Its molecular structure (C₉H₇BrO₂) consists of a central ketone group flanked by a bromine atom and a phenoxy group. Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) analyses include:
- ¹H NMR (60 MHz, CDCl₃): δ = 4.46 (s, 2 H, CH₂Br), 5.10 (s, 2 H, OCH₂), 6.99–7.34 (m, 5 H, aromatic) .
- IR (neat): νmax = 1737 cm⁻¹ (C=O stretch), 668 cm⁻¹ (C-Br stretch) . This compound is synthesized via the oxidation of olefins using O-iodoxybenzoic acid (IBX) and tetraethylammonium bromide (TEAB), which directly introduces bromine at the α-position of the ketone .
Properties
CAS No. |
237386-02-6 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-3-(4-chlorophenoxy)propan-2-one
- Structure: Differs by a chlorine substituent on the phenoxy ring.
- Spectroscopic Data: ¹H NMR: Similar CH₂Br and OCH₂ signals but with altered aromatic shifts due to chlorine. IR: νmax = 1738 cm⁻¹ (C=O), slightly higher than 1-bromo-3-phenoxypropan-2-one due to electron-withdrawing Cl effects .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Structure: Features a conjugated enone system with bromine at the β-position and a methyl-substituted phenyl group.
- Synthesis : Produced via bromination of a chalcone precursor followed by HBr elimination using triethylamine .
- Crystallography : The conjugated system stabilizes the molecule, as evidenced by X-ray studies showing planar geometry .
- Applications: Used in crystallographic studies to analyze chalcone derivatives, unlike this compound, which lacks reported structural biology applications.
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one
- Structure: Incorporates a sydnone heterocycle, a highly polarized aromatic system.
- Crystallographic Data : Exhibits a distorted planar geometry due to steric interactions between substituents .
Comparative Analysis Table
Key Research Findings
Synthetic Flexibility: this compound is synthesized via a direct, one-step bromination method, whereas analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one require multi-step protocols involving elimination reactions .
Electronic Effects: Substituents like chlorine or methyl groups alter electronic properties, influencing reactivity. For example, the chlorine in 1-bromo-3-(4-chlorophenoxy)propan-2-one enhances electrophilicity, making it more reactive than the parent compound .
Structural Stability: Compounds with conjugated systems (e.g., enones or sydnones) exhibit enhanced stability due to resonance, as demonstrated by crystallographic data .
Notes on Limitations and Contradictions
- Commercial Availability: this compound is discontinued commercially, suggesting challenges in large-scale synthesis or storage , while analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one remain accessible for research .
- Biological Relevance: No evidence links this compound to docking or pharmacological studies (cf. AutoDock4 in ), unlike brominated sydnone derivatives, which are explored for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
